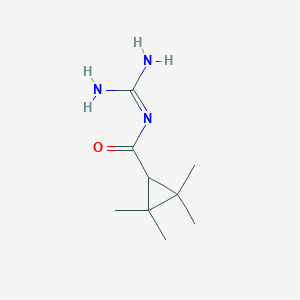![molecular formula C25H24N2O3 B14127152 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core linked to a quinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by its coupling with the naphthalene moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Aplicaciones Científicas De Investigación
2-ethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can alter cellular processes and lead to various biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: This compound shares a similar quinoline core but differs in its functional groups.
4-hydroxy-2-quinolones: These compounds have a similar quinoline structure but with different substituents, leading to distinct properties.
Uniqueness
2-ethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and structural features.
Propiedades
Fórmula molecular |
C25H24N2O3 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-3-30-22-11-10-17-6-4-5-7-20(17)23(22)25(29)26-13-12-19-15-18-9-8-16(2)14-21(18)27-24(19)28/h4-11,14-15H,3,12-13H2,1-2H3,(H,26,29)(H,27,28) |
Clave InChI |
JSRUBECKYFALLP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C=C4)C)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


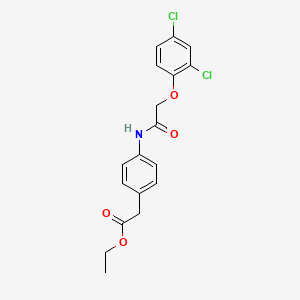
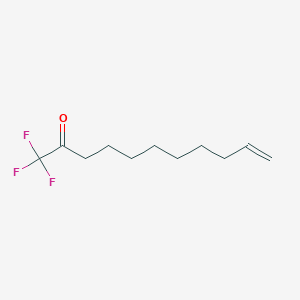
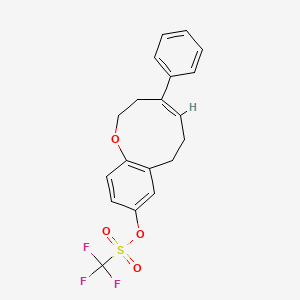
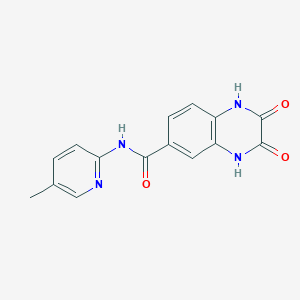


![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)
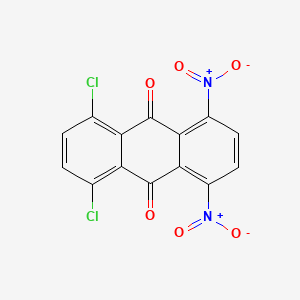
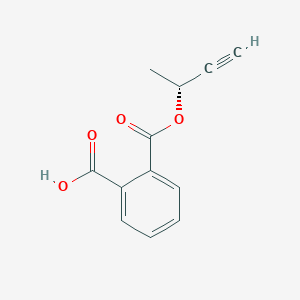
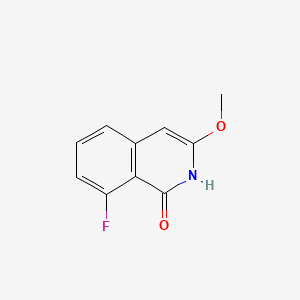
![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
